4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8705695
InChI: InChI=1S/C20H19N9S/c21-18-22-17(13-30-20-25-26-27-29(20)15-9-2-1-3-10-15)23-19(24-18)28-12-6-8-14-7-4-5-11-16(14)28/h1-5,7,9-11H,6,8,12-13H2,(H2,21,22,23,24)
SMILES: C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5
Molecular Formula: C20H19N9S
Molecular Weight: 417.5 g/mol

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

CAS No.:

Cat. No.: VC8705695

Molecular Formula: C20H19N9S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine -

Specification

Molecular Formula C20H19N9S
Molecular Weight 417.5 g/mol
IUPAC Name 4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C20H19N9S/c21-18-22-17(13-30-20-25-26-27-29(20)15-9-2-1-3-10-15)23-19(24-18)28-12-6-8-14-7-4-5-11-16(14)28/h1-5,7,9-11H,6,8,12-13H2,(H2,21,22,23,24)
Standard InChI Key QAJDVWYSJLVRQZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5
Canonical SMILES C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Composition

Core Structural Framework

The compound’s architecture centers on a 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms. At the 4-position, the triazine core is substituted with a 3,4-dihydroquinoline group, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The 6-position features a sulfanylmethyl bridge connected to a 1-phenyl-1H-tetrazole moiety, a five-membered ring containing four nitrogen atoms. This combination creates a multifunctional scaffold capable of diverse molecular interactions.

Molecular Formula and Physicochemical Properties

The molecular formula C₂₀H₁₉N₉S corresponds to a molecular weight of 417.5 g/mol. The IUPAC name, 4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine, systematically describes its substituent arrangement. Key physicochemical properties, such as solubility and logP, remain uncharacterized experimentally but can be extrapolated from analogs:

  • Triazine derivatives: Typically exhibit moderate water solubility due to hydrogen-bonding capabilities .

  • Tetrazole-containing compounds: Often serve as bioisosteres for carboxylic acids, enhancing membrane permeability .

  • Quinoline moieties: Contribute to planar aromatic systems favoring π-π stacking interactions.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₂₀H₁₉N₉S
Molecular weight417.5 g/mol
IUPAC name4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine

Synthetic Methodologies and Reaction Mechanisms

One-Pot Multicomponent Synthesis

While no direct synthesis route for this compound is documented, analogous triazine-tetrazole hybrids have been prepared via microwave-assisted one-pot reactions. A representative protocol involves:

  • Condensing cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine .

  • Microwave irradiation at 120°C for 12 minutes to promote cyclocondensation .

  • Isolation via solvent evaporation and recrystallization from dimethylformamide (DMF) .

This method, adapted from Beilstein Journal of Organic Chemistry research, achieves yields exceeding 85% for related structures, suggesting feasibility for scaling .

Mechanistic Considerations

The reaction likely proceeds through:

  • Cyanamide activation: Deprotonation to form cyanoguanidine intermediates .

  • Nucleophilic addition: 5-Aminotetrazole attacks the aldehyde carbonyl, forming an imine intermediate .

  • Cyclization: Intramolecular nucleophilic substitution forms the triazine ring, with subsequent tetrazole incorporation .

Chemical Reactivity and Functional Group Interactions

Triazine Core Reactivity

The 1,3,5-triazine ring undergoes characteristic reactions:

  • Nucleophilic substitution: Chlorine or amine groups at the 2, 4, and 6 positions can be displaced by nucleophiles, enabling derivatization .

  • Electrophilic aromatic substitution: Electron-deficient triazines participate in Friedel-Crafts alkylation under acidic conditions .

Tetrazole Functionality

The 1-phenyl-1H-tetrazole group contributes:

  • Acid-base behavior: Tetrazoles exhibit pKa values ~4.5–5.0, acting as weak acids .

  • Metal coordination: Nitrogen lone pairs facilitate complexation with transition metals, relevant in catalysis .

Sulfanylmethyl Linker

The -SCH₂- bridge:

  • Oxidative coupling: Forms disulfide bonds under mild oxidizing conditions.

  • Radical reactivity: Participates in thiol-ene click chemistry for bioconjugation.

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